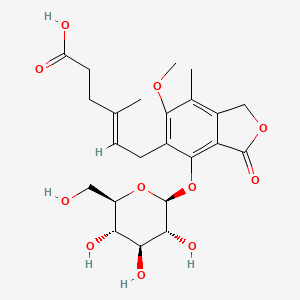

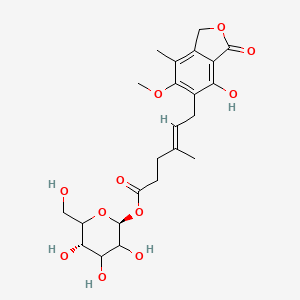

Acide mycophénolique acyl-β-D-glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with potential biological significance. Its synthesis and analysis involve advanced organic chemistry techniques, including palladium-catalyzed reactions, X-ray crystallography, and density functional theory (DFT) calculations.

Synthesis Analysis

Research indicates a variety of methods for synthesizing complex molecules with benzofuran cores. A notable method involves palladium-catalyzed dearomative arylation and oxidation reactions, which offer a reliable approach for synthesizing a wide range of compounds efficiently (Zhu et al., 2023). Additionally, reactions between penicillin-derived compounds and ethyl diazoacetate, leading to tricyclic products, exemplify the complexity and creativity in modern synthetic organic chemistry (Mara et al., 1982).

Molecular Structure Analysis

The molecular structure of similar complex molecules has been elucidated using techniques like single-crystal X-ray crystallography. For instance, the structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined, highlighting the molecule's intricate hydrogen bonding and crystal packing (Manolov et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving the compound and its derivatives are varied, reflecting the molecule's reactivity and potential for further transformation. Research has explored the synthesis and properties of molecules with methoxy and cyano groups, indicating unique characters in luminescence properties (Kim et al., 2021). Additionally, the reactions of 3‐oxo‐2,3‐dihydrobenzofuran with alkyl propenoates have been studied, leading to the synthesis of pyran derivatives and highlighting the influence of substituents on reaction outcomes (Mérour & Cossais, 1991).

Physical Properties Analysis

The physical properties of compounds with benzofuran cores and their derivatives have been characterized through spectral analysis, quantum studies, and thermodynamic properties analysis. These analyses provide insights into the stability, reactivity, and potential applications of these molecules (Halim & Ibrahim, 2022).

Chemical Properties Analysis

Further studies have delved into the functionalization and analysis of benzofuran derivatives, exploring their antimicrobial and antioxidant activities. This research demonstrates the potential biomedical applications of these compounds, focusing on their functional properties rather than drug use or dosage (Rangaswamy et al., 2017).

Applications De Recherche Scientifique

Régimes immunosuppresseurs

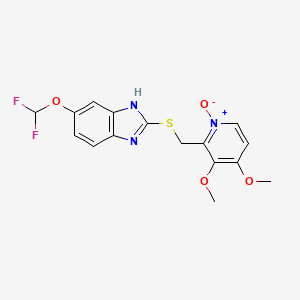

L'acide mycophénolique acyl-β-D-glucoside est la partie active du promédicament mycophénolate mofétil {svg_1}. Il est largement utilisé dans les régimes immunosuppresseurs après la transplantation rénale, hépatique ou cardiaque {svg_2}.

Étude du métabolisme

Le composé est principalement métabolisé en 7-O-glucuronide inactif (MPAG) {svg_3}. Une fraction mineure est convertie en acyl glucuronide pharmacologiquement actif (AcMPAG) {svg_4}. Ces métabolites sont finalement éliminés par les reins {svg_5}.

Interaction avec les transporteurs rénaux d'anions organiques

L'this compound et ses métabolites interagissent puissamment avec les transporteurs rénaux d'anions organiques hOAT1 et hOAT3 {svg_6}. Cette interaction peut interférer avec la sécrétion rénale des médicaments antiviraux, de la cortisol et d'autres anions organiques {svg_7}.

Sécurité environnementale

En raison de son impact environnemental potentiel, il est recommandé d'éviter tout rejet dans l'environnement {svg_8}. Des méthodes de manipulation et d'élimination appropriées doivent être suivies {svg_9}.

Matériel de recherche

Le composé est disponible à l'achat auprès de divers fournisseurs à des fins de recherche {svg_10}. Il est utilisé dans divers domaines de recherche, notamment les sciences de la vie, la science des matériaux, la synthèse chimique, la chromatographie, l'analyse et bien d'autres {svg_11}.

Mécanisme D'action

Target of Action

It is a metabolite of mycophenolic acid , which is known to inhibit de novo purine biosynthesis . This suggests that Mycophenolic Acid Acyl-beta-D-glucoside may have similar targets.

Mode of Action

Mycophenolic acid is a potent immunosuppressant that inhibits de novo purine biosynthesis , which is crucial for the proliferation of immune cells.

Biochemical Pathways

Mycophenolic Acid Acyl-beta-D-glucoside is involved in the phase II metabolism of Mycophenolic acid . This suggests that it may play a role in the biochemical pathways related to the metabolism and excretion of Mycophenolic acid.

Pharmacokinetics

The acyl glucuronide minor metabolite has a pharmacological activity similar to mycophenolic acid . This suggests that Mycophenolic Acid Acyl-beta-D-glucoside may have similar ADME properties.

Result of Action

Given its relationship to mycophenolic acid, it may share similar effects, such as immunosuppression .

Propriétés

IUPAC Name |

[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O11/c1-10(5-7-15(25)34-23-20(29)19(28)18(27)14(8-24)33-23)4-6-12-17(26)16-13(9-32-22(16)30)11(2)21(12)31-3/h4,14,18-20,23-24,26-29H,5-9H2,1-3H3/b10-4+/t14?,18-,19?,20?,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDAVVIRONUCLX-QGUVHLNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3C(C([C@@H](C(O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.